molecular formula C18H19FN2O2S B5718077 methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate

methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate

Cat. No. B5718077
M. Wt: 346.4 g/mol
InChI Key: ZGKTYIQCPROHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate, also known as MFA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MFA is a member of the thioamides family, which has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. In

Scientific Research Applications

Methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell proliferation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have analgesic and anticonvulsant effects. These effects are thought to be mediated by the inhibition of voltage-gated sodium channels, which are involved in the transmission of pain and neuronal activity.

Advantages and Limitations for Lab Experiments

Methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting, and it has a high degree of purity. This compound has also been shown to have low toxicity in animal studies. However, there are also limitations to the use of this compound in laboratory experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.

Future Directions

There are several areas of future research that could be explored with methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate. One potential area of research is its use as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research could be its potential as a novel analgesic agent. Further studies are needed to fully elucidate the mechanism of action of this compound and to determine its safety and efficacy in humans.
Conclusion:
This compound is a synthetic compound that has shown promise in scientific research due to its potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it an attractive target for further research. While there are limitations to its use in laboratory experiments, the potential benefits of this compound warrant further investigation into its safety and efficacy.

Synthesis Methods

The synthesis of methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate involves the reaction of 4-aminophenylacetic acid with 4-fluorophenylethylisothiocyanate in the presence of a base. The resulting intermediate is then treated with methyl iodide to obtain the final product, this compound. The synthesis of this compound is a relatively straightforward process that can be performed in a laboratory setting with standard equipment.

properties

IUPAC Name

methyl 2-[4-[2-(4-fluorophenyl)ethylcarbamothioylamino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c1-23-17(22)12-14-4-8-16(9-5-14)21-18(24)20-11-10-13-2-6-15(19)7-3-13/h2-9H,10-12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKTYIQCPROHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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